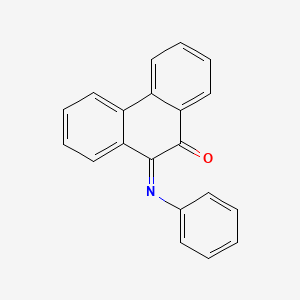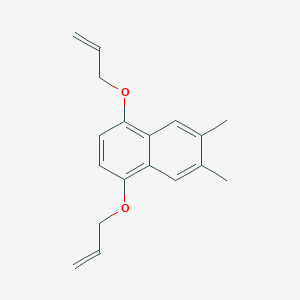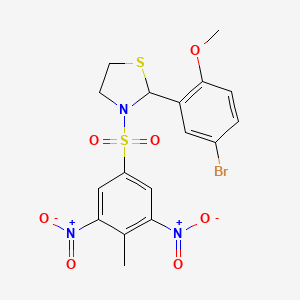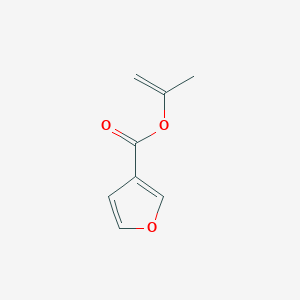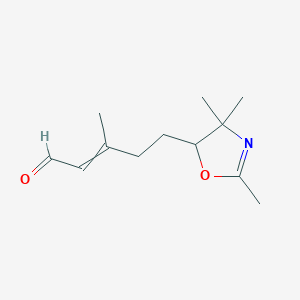
3H-2-Benzazepin-3-one, 2-butyl-1,2-dihydro-5-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-2-Benzazepin-3-one, 2-butyl-1,2-dihydro-5-(phenylmethyl)- is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a seven-membered ring structure that includes nitrogen and oxygen atoms. Benzazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications in various fields, including medicine and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-2-Benzazepin-3-one, 2-butyl-1,2-dihydro-5-(phenylmethyl)- can be achieved through several methods. One common approach involves the use of transition metal-catalyzed reactions. For example, ring-closing metathesis of a dimethylidene precursor or rhodium-catalyzed carbonylation of 2-alkynyl benzylamines can be employed . Another method involves the cyclization of propargyl nitrones under basic conditions, which has been shown to yield benzazepinones in moderate to high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as rhodium or palladium, is common in industrial settings due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3H-2-Benzazepin-3-one, 2-butyl-1,2-dihydro-5-(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3H-2-Benzazepin-3-one, 2-butyl-1,2-dihydro-5-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, as an opioid receptor antagonist, it binds to opioid receptors and inhibits their activity, thereby modulating pain perception and other physiological responses . Additionally, its role as an integrin antagonist involves blocking integrin receptors, which are crucial for cell adhesion and signaling .
Comparison with Similar Compounds
Similar Compounds
1-Benzazepines: Differ in the position of the nitrogen atom within the ring.
2-Benzazepines: Similar structure but with variations in the substituents attached to the ring.
3-Benzazepines: Share the same core structure but differ in the functional groups and side chains attached.
Uniqueness
3H-2-Benzazepin-3-one, 2-butyl-1,2-dihydro-5-(phenylmethyl)- is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its ability to act as an opioid receptor antagonist and integrin antagonist sets it apart from other benzazepines .
Properties
CAS No. |
530084-25-4 |
|---|---|
Molecular Formula |
C21H23NO |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
5-benzyl-2-butyl-1H-2-benzazepin-3-one |
InChI |
InChI=1S/C21H23NO/c1-2-3-13-22-16-18-11-7-8-12-20(18)19(15-21(22)23)14-17-9-5-4-6-10-17/h4-12,15H,2-3,13-14,16H2,1H3 |
InChI Key |
IBPXBPPFVGQUBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC2=CC=CC=C2C(=CC1=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate](/img/structure/B14232621.png)
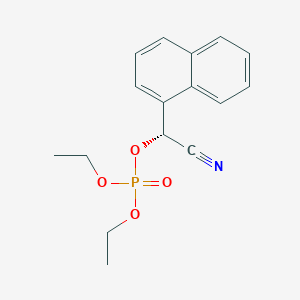
![2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14232633.png)
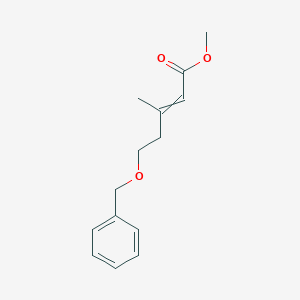
![4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14232645.png)

